N-methylglutamic acid

Description

Historical Context of N-Methylated Amino Acid Discovery and Research

The scientific journey into N-methylated amino acids began with the discovery of these modified compounds in various biological systems. Initially identified as components of peptides with a range of biological activities, including antibiotic, antiviral, anticancer, and antifungal properties, their importance became increasingly evident. google.com The synthesis and study of N-methylated analogues of natural amino acids and peptides have provided valuable insights. researchgate.net These modifications can enhance the pharmacokinetic properties of biologically active peptides, leading to the development of enzyme inhibitors, receptor antagonists, and agonists. researchgate.net

The development of synthetic methods for N-methyl amino acids has been a significant area of research. google.com Early work focused on amino acids with sidechains that did not interfere with the chemical reactions involved. google.com Over time, techniques were developed to synthesize N-methyl derivatives of all 20 common L-α-amino acids, including those with more complex sidechains like glutamic acid. google.com This has been crucial for producing optically pure N-methyl-amino acids for further study. researchgate.net

Structural Characterization and Stereoisomerism of N-Methyl-L-Glutamic Acid

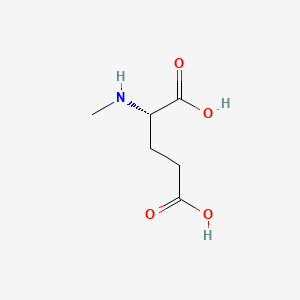

N-Methyl-L-glutamic acid is a chemical derivative of glutamic acid where a methyl group is attached to the amino group. wikipedia.org Its systematic IUPAC name is (2S)-2-(methylamino)pentanedioic acid. nih.gov The molecular formula is C6H11NO4, and it has a molecular weight of approximately 161.16 g/mol . smolecule.comscbt.com

Structurally, the molecule possesses a central alpha-carbon bonded to a methylated amino group, a carboxyl group, and a three-carbon chain that ends in a second carboxyl group. smolecule.com This configuration results in a compound with two carboxylic acid functional groups and a secondary amine group. smolecule.com In its solid state, N-Methyl-L-glutamic acid exists in a zwitterionic form, with the amino nitrogen atom being protonated. smolecule.com

Stereoisomerism is a critical aspect of N-Methyl-L-glutamic acid's biological function. The compound exists as two enantiomers: N-Methyl-L-glutamic acid and N-Methyl-D-glutamic acid. The L-enantiomer is the naturally occurring stereoisomer and exhibits specific biological activity. In contrast, the D-enantiomer has different biological properties. The stereochemical configuration significantly impacts how the compound interacts with biological systems. For instance, while N-Methyl-L-glutamic acid is a key agonist of NMDA receptors, the racemic mixture may have varied receptor interactions due to these stereochemical differences.

Ubiquity and Distribution of N-Methyl-L-Glutamic Acid in Nature

N-Methyl-L-glutamic acid is found in various organisms, from bacteria to humans. nih.gov

In certain bacteria, N-methylglutamate is a key intermediate in the N-methylglutamate pathway. This pathway allows these bacteria to use methylamine (B109427) as a source of both carbon and nitrogen. The process involves enzymes such as γ-glutamylmethylamide synthetase and N-methylglutamate synthase. N-methyl-L-glutamic acid can be synthesized from methylamine and glutamic acid by the enzyme methylamine-glutamate N-methyltransferase. wikipedia.org It can also be demethylated back to glutamic acid by methylglutamate dehydrogenase. wikipedia.org

N-Methyl-L-glutamic acid has been reported in Homo sapiens and the plant Pogostemon cablin. nih.gov

In mammals, N-Methyl-L-glutamic acid is found in various tissues. The highest density of binding sites for L-[3H]glutamate that are sensitive to N-methyl-D-aspartate (NMDA), which are believed to correspond to NMDA receptors, is in the CA1 region of the hippocampus. nih.gov In general, telencephalic regions of the brain have high levels of these binding sites. nih.gov The cerebral cortex shows notable density variations, with the highest levels in the frontal cortex. nih.gov The thalamus has moderate levels, while the midbrain and brainstem have lower levels, with some exceptions like the nucleus of the solitary tract and the inferior olive. nih.gov

Interactive Data Table: Properties of N-Methyl-L-glutamic acid

| Property | Value |

| Molecular Formula | C6H11NO4 |

| Molar Mass | 161.157 g·mol−1 |

| IUPAC Name | (2S)-2-(Methylamino)pentanedioic acid |

| CAS Number | 6753-62-4 (L-isomer) |

Presence in Eukaryotic Systems

Plant Systems

The presence of N-Methyl-L-glutamic acid in the plant kingdom is not widely documented, but specific instances have been confirmed. Research has identified N-Methyl-L-glutamic acid as a natural constituent of Pogostemon cablin, commonly known as patchouli. nih.gov This finding confirms that the metabolic pathways for its synthesis exist in at least some higher plants.

Furthermore, there is evidence suggesting a role for this compound in plant stress response and metabolism. Investigations into its biochemical functions indicate its potential to enhance plant growth and resistance to stress. While detailed mechanisms are still under investigation, these findings point towards a functional significance for N-Methyl-L-glutamic acid in plant biology, possibly related to nitrogen metabolism or as a signaling molecule.

Marine Organisms

The occurrence of N-methylated amino acids is a noted feature in various marine organisms. Specifically, both the L- and D-isomers of N-methyl-glutamic acid have been detected in marine invertebrates. dntb.gov.uaakjournals.com Research has confirmed the presence of N-Methyl-L-glutamate (NMLG) and its enantiomer, N-Methyl-D-glutamate (NMDG), in the muscle tissue of the marine mollusk Scapharca broughtonii, also known as the blood ark clam. dntb.gov.uanih.gov

The detection of these compounds in S. broughtonii and other marine bivalves suggests they play a role in the physiological processes of these organisms. nih.gov While the precise functions are an area of ongoing research, the presence of N-methylated derivatives of glutamate (B1630785) points to specialized metabolic pathways within these marine species. Other related compounds, such as N-Methyl-L-aspartate, have also been identified in certain marine algae, indicating that N-methylation of acidic amino acids is a recurring biochemical theme in marine ecosystems. nih.gov

Data Tables

Table 1: Documented Occurrence of N-Methyl-Glutamic Acid in Biological Systems

| Organism Classification | Species | Compound Detected | Tissue/Organism Part | Reference(s) |

| Plant | Pogostemon cablin (Patchouli) | N-Methyl-L-glutamic acid | Data available | nih.gov |

| Marine Invertebrate | Scapharca broughtonii (Blood ark clam) | N-Methyl-L-glutamate (NMLG) | Muscle | dntb.gov.uanih.gov |

| Marine Invertebrate | Scapharca broughtonii (Blood ark clam) | N-Methyl-D-glutamate (NMDG) | Mantle, Muscle | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(methylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-7-4(6(10)11)2-3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBVNMSMFQMKEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00986911 | |

| Record name | N-Methylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00986911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35989-16-3, 6753-62-4 | |

| Record name | N-Methylglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35989-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 35989-16-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00986911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolism of N Methyl L Glutamic Acid

Enzymatic Pathways of N-Methyl-L-Glutamic Acid Synthesis

The biosynthesis of N-Methyl-L-glutamic acid is a sophisticated enzymatic process primarily observed in certain microorganisms. frontiersin.org This pathway is crucial for the assimilation of one-carbon compounds like methylamine (B109427). frontiersin.orgnih.gov

Methylamine-Glutamate N-Methyltransferase Activity

The direct synthesis of N-Methyl-L-glutamic acid from methylamine and L-glutamate is catalyzed by the enzyme methylamine-glutamate N-methyltransferase. wikipedia.orgenzyme-database.orgwikipedia.org This enzyme facilitates the transfer of a methyl group from methylamine to the amino group of L-glutamate, yielding N-Methyl-L-glutamic acid and ammonia (B1221849). enzyme-database.orgwikipedia.org The systematic name for this enzyme is methylamine:L-glutamate N-methyltransferase, and it is also commonly referred to as N-methylglutamate synthase. enzyme-database.orgwikipedia.orgcreative-enzymes.com This enzymatic reaction is a key step in methane (B114726) metabolism. wikipedia.orgkegg.jp

Gamma-Glutamylmethylamide (GMA) as an Intermediate

In some bacteria, the synthesis of N-Methyl-L-glutamic acid involves an initial step catalyzed by γ-glutamylmethylamide synthetase (GMAS). frontiersin.orgnih.gov This enzyme catalyzes the ATP-dependent amidation of the γ-carboxyl group of L-glutamate with methylamine to form gamma-Glutamylmethylamide (GMA). frontiersin.orgwikipedia.org GMA is an essential intermediate in the metabolism of methylamine in certain bacteria, such as Methylocella silvestris. nih.govwikipedia.orgnih.govresearchgate.net The presence of GMA has been detected in these bacteria only when grown on methylamine. nih.govnih.govresearchgate.net

N-Methylglutamate Synthase (NMGS) Mechanism

Following the formation of GMA, the enzyme N-methylglutamate synthase (NMGS) is proposed to catalyze the subsequent reaction. frontiersin.orgnih.gov In this step, the N-methyl group from GMA is transferred to a molecule of 2-oxoglutarate, resulting in the formation of N-Methyl-L-glutamic acid and L-glutamate. frontiersin.orgnih.gov This two-step cascade, involving GMAS and NMGS, is analogous to the well-known glutamine synthetase (GS)/glutamate (B1630785) synthase (GOGAT) system. frontiersin.org The genes encoding these enzymes, gmaS and mgsABC, are often found in operons in methylotrophic bacteria. frontiersin.orgasm.org

Catabolism and Demethylation of N-Methyl-L-Glutamic Acid

The breakdown of N-Methyl-L-glutamic acid is as crucial as its synthesis, allowing for the regeneration of precursors and the release of assimilated carbon.

N-Methylglutamate Dehydrogenase Action

The primary enzyme responsible for the catabolism of N-Methyl-L-glutamic acid is N-methylglutamate dehydrogenase. wikipedia.orgebi.ac.ukhmdb.ca This enzyme catalyzes the oxidative demethylation of N-Methyl-L-glutamic acid. wikipedia.org The reaction requires an acceptor molecule and water, and its products are L-glutamate, formaldehyde (B43269), and a reduced acceptor. wikipedia.org The systematic name for this enzyme is N-methyl-L-glutamate:acceptor oxidoreductase (demethylating). wikipedia.org In some bacteria, such as Pseudomonas aminovorans, this enzyme is particle-bound and its activity is linked to the electron transport chain. nih.gov

Regeneration of L-Glutamic Acid

Table 1: Key Enzymes in the Metabolism of N-Methyl-L-Glutamic Acid

| Enzyme | EC Number | Function | Substrates | Products |

|---|---|---|---|---|

| Methylamine-glutamate N-methyltransferase | 2.1.1.21 enzyme-database.org | Synthesis of N-Methyl-L-glutamic acid | Methylamine, L-glutamate enzyme-database.orgwikipedia.org | N-Methyl-L-glutamic acid, NH3 enzyme-database.orgwikipedia.org |

| γ-Glutamylmethylamide synthetase (GMAS) | 6.3.4.12 researchgate.net | Formation of GMA intermediate | L-glutamate, Methylamine, ATP frontiersin.org | γ-Glutamylmethylamide, ADP, Pi |

| N-Methylglutamate synthase (NMGS) | 2.1.1.21 wikipedia.org | Synthesis of N-Methyl-L-glutamic acid from GMA | γ-Glutamylmethylamide, 2-oxoglutarate frontiersin.orgnih.gov | N-Methyl-L-glutamic acid, L-glutamate frontiersin.orgnih.gov |

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| N-Methyl-L-glutamic acid |

| L-glutamic acid |

| Methylamine |

| Gamma-Glutamylmethylamide (GMA) |

| N-methylglutamate synthase (NMGS) |

| 2-oxoglutarate |

| Ammonia |

| ATP (Adenosine triphosphate) |

| ADP (Adenosine diphosphate) |

| Pi (Inorganic phosphate) |

| Formaldehyde |

| Glutamine |

| Pyruvate |

| GABA (Gamma-aminobutyric acid) |

| Sarcosine |

| N-methylalanine |

Role of N-Methyl-L-Glutamic Acid in Microbial Metabolism

N-Methyl-L-glutamic acid is a derivative of the common amino acid L-glutamic acid, distinguished by the presence of a methyl group on its amino group. wikipedia.org This compound plays a significant role as an intermediate in specific microbial metabolic pathways, particularly in the processing of one-carbon compounds like methane and monomethylamine.

Intermediate in Methane Metabolism

N-Methyl-L-glutamic acid is a key intermediate in methane metabolism. wikipedia.orgmsu.edu Its formation is a crucial step in the pathway that allows certain microorganisms to utilize methane as a source of carbon and energy. The biosynthesis of N-Methyl-L-glutamic acid involves the enzymatic transfer of a methyl group from methylamine to L-glutamic acid, a reaction catalyzed by methylamine—glutamate N-methyltransferase. wikipedia.orgebi.ac.uk Subsequently, N-methyl-L-glutamic acid can be demethylated by the enzyme N-methylglutamate dehydrogenase, which regenerates L-glutamic acid and releases the methyl group for further metabolic processing. wikipedia.org

Involvement in Monomethylamine Catabolism in Gram-Negative Bacteria

Several Gram-negative bacteria utilize a metabolic route known as the N-methylglutamate pathway to break down monomethylamine (MMA), a compound produced from the decomposition of proteins and other nitrogen-containing organic molecules. nih.gov This pathway is particularly important for methylotrophic bacteria, which can use single-carbon compounds as their sole source of carbon and energy. nih.gov

In these bacteria, the catabolism of MMA involves a series of enzymatic reactions where N-Methyl-L-glutamic acid is a central intermediate. nih.gov The process is initiated by the conversion of MMA to γ-glutamylmethylamide (GMA). nih.govnih.gov This reaction is followed by the action of N-methylglutamate synthase, which converts GMA into N-Methyl-L-glutamic acid. nih.gov Finally, N-methylglutamate dehydrogenase oxidizes N-Methyl-L-glutamic acid, yielding L-glutamate and formaldehyde. nih.gov The resulting formaldehyde can then be assimilated into central metabolic pathways, such as the serine cycle, to be used as a carbon source. nih.gov

The γ-glutamylmethylamide/N-methylglutamate pathway has been identified in various methylotrophic and even some non-methylotrophic bacteria, highlighting its significance in the microbial nitrogen cycle. asm.org For instance, in Methylocella silvestris, a facultative methane-utilizing bacterium, this pathway is essential for growth on MMA. nih.gov

Table 1: Key Enzymes and Reactions in Monomethylamine Catabolism via the N-Methylglutamate Pathway

| Enzyme | Substrate(s) | Product(s) | Function |

| γ-glutamylmethylamide synthetase (GMAS) | L-glutamate, Monomethylamine, ATP | γ-glutamylmethylamide, ADP, Pi | Catalyzes the initial ATP-dependent amidation of L-glutamate with monomethylamine. nih.govresearchgate.net |

| N-methylglutamate synthase (NMGS) | γ-glutamylmethylamide | N-Methyl-L-glutamic acid | Converts γ-glutamylmethylamide to N-Methyl-L-glutamic acid. nih.gov |

| N-methylglutamate dehydrogenase (NMGDH) | N-Methyl-L-glutamic acid | L-glutamate, Formaldehyde | Oxidizes N-Methyl-L-glutamic acid to regenerate L-glutamate and produce formaldehyde. nih.gov |

Integration of N-Methyl-L-Glutamic Acid into Broader Amino Acid Metabolic Networks

The metabolism of N-Methyl-L-glutamic acid is intrinsically linked to the broader network of amino acid metabolism, primarily through its relationship with L-glutamic acid. L-glutamic acid is a central hub in nitrogen metabolism in many organisms. nih.gov It is typically formed from the citric acid cycle intermediate, α-ketoglutarate, through reductive amination. nih.gov

The synthesis and degradation of N-Methyl-L-glutamic acid directly feed into the L-glutamate pool. When N-Methyl-L-glutamic acid is demethylated, it replenishes the cellular supply of L-glutamate. wikipedia.org Conversely, the synthesis of N-Methyl-L-glutamic acid draws from the L-glutamate pool. wikipedia.org This dynamic interplay ensures that the cell can balance the requirements for one-carbon metabolism with the general needs of amino acid and nitrogen metabolism.

Glutamate and its derivatives are involved in a wide array of cellular functions beyond protein synthesis, including the biosynthesis of other amino acids, nucleotides, and cofactors. nih.gov Therefore, the metabolic pathway involving N-Methyl-L-glutamic acid is not an isolated process but is integrated with these fundamental biosynthetic networks.

Neuropharmacological Research of N Methyl L Glutamic Acid

N-Methyl-L-Glutamic Acid as a Glutamate (B1630785) Receptor Agonist

N-Methyl-L-glutamic acid functions as an agonist at glutamate receptors, meaning it binds to these receptors and elicits a physiological response similar to that of the endogenous ligand, L-glutamic acid. chemimpex.com This agonist activity is central to its utility as a research tool for probing the function of the glutamatergic system, which is pivotal for excitatory signaling in the central nervous system. biologists.comacnp.org

Ionotropic glutamate receptors are ligand-gated ion channels that mediate fast excitatory neurotransmission. nih.govelsevier.es They are broadly classified into three subtypes based on their selective activation by specific agonists: N-Methyl-D-Aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. guidetopharmacology.orgmcgill.ca

N-Methyl-L-glutamic acid exhibits notable interactions with the N-Methyl-D-Aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. chemimpex.comnih.gov The NMDA receptor is unique in its requirement for dual agonists—glutamate and a co-agonist, typically glycine (B1666218) or D-serine—for activation. wikipedia.orgnih.gov Its channel is also subject to a voltage-dependent block by magnesium ions (Mg²⁺). acnp.orgwikipedia.org

Research indicates that N-Methyl-L-glutamic acid can act as an agonist at the NMDA receptor, contributing to the activation of the receptor and subsequent ion flux. biologists.com The potency of various agonists at the NMDA receptor has been a subject of detailed study. For instance, L-glutamate is a highly potent NMDA agonist, with an EC₅₀ value of 2.3 µM. jneurosci.orgnih.gov The activity of NMDA receptor agonists can be modulated by various factors, including the presence of co-agonists and allosteric modulators. nih.govnih.gov

| Agonist | Receptor Target | EC₅₀ (µM) | Reference |

| L-Glutamate | NMDA | 2.3 | jneurosci.orgnih.gov |

| N-Methyl-D-aspartate | NMDA | Varies | biologists.com |

EC₅₀ represents the concentration of an agonist that gives half-maximal response.

While N-Methyl-L-glutamic acid primarily shows affinity for NMDA receptors, its interaction with AMPA and kainate receptors is less pronounced. ebi.ac.uk AMPA and kainate receptors are responsible for the fast component of excitatory postsynaptic currents. rupress.orgwikipedia.org Studies have shown that the introduction of a methyl group at different positions on the glutamic acid molecule can confer selectivity for specific receptor subtypes. For example, (2S,4R)-4-methylglutamic acid is a potent and selective agonist for kainate receptors. ebi.ac.uk This highlights the structural subtleties that determine ligand-receptor interactions within the ionotropic glutamate receptor family. The development of selective agonists and antagonists for AMPA and kainate receptors, such as 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), has been crucial in distinguishing their roles from those of NMDA receptors in synaptic transmission. biologists.comnih.gov

Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors that modulate synaptic activity over a slower time course than their ionotropic counterparts. wikipedia.orgnih.gov They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling pathways. acnp.org

N-Methyl-L-glutamic acid's interaction with mGluRs is an area of ongoing investigation. Research has shown that agonists of different mGluR groups can have distinct effects on ionotropic receptor activity. For instance, group I mGluR agonists can potentiate NMDA receptor responses, while group II and III agonists tend to reduce NMDA receptor activity. wikipedia.orgnih.gov This modulation can occur through various mechanisms, including the activation of intracellular signaling cascades involving protein kinase C (PKC) and protein kinase A (PKA). nih.gov The activation of mGluRs can influence the activity of ion channels, leading to changes in neuronal excitability. wikipedia.org Studies using specific mGluR agonists and antagonists have been instrumental in dissecting these complex modulatory roles in the central nervous system. physiology.org

Specificity for Ionotropic Glutamate Receptors

N-Methyl-D-Aspartate (NMDA) Receptor Interactions

N-Methyl-L-Glutamic Acid in Synaptic Transmission and Neuroplasticity

By acting on glutamate receptors, N-Methyl-L-glutamic acid serves as a valuable tool for investigating the mechanisms of synaptic transmission and plasticity, the cellular basis for learning and memory. chemimpex.comnih.gov

Excitatory postsynaptic currents (EPSCs) are the flows of ions that cause a depolarization of the postsynaptic membrane, increasing the probability of firing an action potential. rupress.orgjanelia.org These currents are primarily mediated by the activation of AMPA and NMDA receptors by glutamate released from the presynaptic terminal. rupress.org

Mechanisms of Action in Learning and Memory Processes

N-Methyl-L-glutamic acid, a derivative of the primary excitatory neurotransmitter L-glutamate, is instrumental in the neurochemical processes that underlie learning and memory. chemimpex.comwikipedia.org Its action is closely tied to the modulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, which plays a pivotal role in synaptic plasticity. gjpb.dewikipedia.org Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for memory formation and learning. wikipedia.orgmdpi.com

The activation of NMDA receptors is a critical event in inducing long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity. nih.govnih.gov This process is considered one of the major cellular mechanisms that underlies learning and memory. nih.gov For the NMDA receptor channel to open, two conditions must be met simultaneously: the binding of a glutamate-like agonist, such as N-Methyl-L-glutamic acid, and the depolarization of the postsynaptic membrane. gjpb.deembopress.org This dual requirement allows the NMDA receptor to function as a "coincidence detector," ensuring that synaptic strengthening only occurs when both presynaptic and postsynaptic neurons are active. gjpb.de

Upon activation, the NMDA receptor channel allows the influx of calcium ions (Ca2+) into the postsynaptic neuron. mdpi.commdpi.com This influx of calcium triggers a cascade of intracellular signaling pathways that ultimately lead to the enhancement of synaptic transmission. elsevier.es These pathways involve the activation of various protein kinases and the regulation of gene expression, resulting in long-lasting changes in synaptic structure and function. gjpb.de Research has shown that the targeted overexpression of specific NMDA receptor subunits, such as NR2B, can enhance learning and memory in animal models. acnp.org

The involvement of N-Methyl-L-glutamic acid and its interaction with the glutamatergic system have been demonstrated in various types of learning, including:

Pavlovian fear conditioning nih.gov

Eyeblink conditioning nih.gov

Spatial learning nih.gov

Working and reference memory nih.gov

Object-recognition memory nih.gov

Excitotoxicity and Neuronal Degeneration in Relation to N-Methyl-L-Glutamic Acid

While essential for normal brain function, excessive activation of glutamate receptors by compounds like N-Methyl-L-glutamic acid can lead to a pathological process known as excitotoxicity. mdpi.comnih.gov Excitotoxicity is characterized by neuronal injury and death resulting from prolonged exposure to high concentrations of excitatory amino acids. nih.gov This phenomenon is a key contributor to neuronal degeneration in a variety of acute and chronic neurological conditions. acnp.orgnih.gov

The primary mechanism of excitotoxicity involves the overstimulation of NMDA receptors, leading to an excessive influx of calcium ions (Ca2+) into the neuron. mdpi.comelsevier.es This calcium overload triggers a number of detrimental intracellular cascades, including the activation of proteases, nucleases, and phospholipases, which degrade essential cellular components. elsevier.esnih.gov Furthermore, it leads to mitochondrial dysfunction and the generation of reactive oxygen species (free radicals), causing oxidative stress and further cellular damage, which can culminate in either necrotic or apoptotic cell death. mdpi.comacnp.org

Role in Neurological Disorders

The excitotoxic processes mediated by the glutamatergic system, in which N-Methyl-L-glutamic acid can act as an agonist, are implicated in the pathophysiology of several neurological disorders. chemimpex.comnih.gov Dysregulation of glutamate signaling and subsequent excitotoxicity are considered contributing factors to the neuronal loss observed in these conditions. acnp.orgjpccr.eu

Key Neurological Disorders Associated with Excitotoxicity:

Alzheimer's Disease: A growing body of evidence suggests that disruptions in glutamatergic systems contribute to the neurodegeneration seen in Alzheimer's disease. nih.govnih.gov Excessive activation of NMDA receptors may enhance the vulnerability of neurons, consistent with the pattern of neuronal loss in this disease. nih.gov

Huntington's Disease: This genetic disorder is characterized by the degeneration of striatal neurons. elsevier.es Research suggests that these neurons are particularly vulnerable to excitotoxic damage mediated by NMDA receptors. elsevier.esacnp.org

Parkinson's Disease: While primarily a disorder of the dopaminergic system, excitotoxicity is also believed to play a role in the death of neurons. oatext.com

Amyotrophic Lateral Sclerosis (ALS): Excitotoxicity resulting from impaired glutamate transport and subsequent overactivation of glutamate receptors is a proposed mechanism of motor neuron death in ALS. acnp.orgoatext.com

Stroke and Hypoxia-Ischemia: During a stroke or other ischemic events, the lack of oxygen and glucose leads to a massive release of glutamate, causing widespread excitotoxic neuronal death in the affected brain regions. acnp.orgnih.gov

Epilepsy: Seizures are characterized by excessive and synchronous neuronal firing, which can lead to excitotoxic damage due to prolonged activation of glutamate receptors. nih.gov

Neuroprotective Strategies and N-Methyl-L-Glutamic Acid Modulation

Given the role of excitotoxicity in neuronal death, a significant area of research focuses on developing neuroprotective strategies that modulate the activity of the glutamatergic system, including the effects of compounds like N-Methyl-L-glutamic acid. The primary goal is to reduce the overstimulation of glutamate receptors without interfering with their normal physiological functions. biorxiv.orgnih.gov

One approach involves the use of NMDA receptor antagonists , which block the receptor and prevent excessive calcium influx. nih.govnih.gov However, broad-spectrum antagonists can also block the normal, essential functions of NMDA receptors, leading to significant side effects. biorxiv.org Therefore, research is now focused on developing more specific modulators, such as:

GluN2B-selective antagonists: These drugs specifically target NMDA receptors containing the GluN2B subunit, which are often associated with excitotoxic cell death pathways, while sparing GluN2A-containing receptors linked to cell survival. biorxiv.org

Modulators of extrasynaptic NMDA receptors: Extrasynaptic NMDA receptors are preferentially activated during pathological conditions and are strongly linked to cell death signaling. Targeting these specific receptors is a promising strategy. biorxiv.org

Another key strategy is to enhance the clearance of glutamate from the synaptic cleft. This is primarily achieved by modulating the activity of glutamate transporters. biorxiv.orgfrontiersin.org By increasing the uptake of glutamate, its concentration in the synapse is reduced, thereby decreasing the likelihood of excitotoxic receptor activation. frontiersin.org

Additionally, targeting downstream signaling pathways activated by excitotoxic insults is an active area of investigation. biorxiv.orgnih.gov This includes inhibiting the enzymes and processes that are triggered by calcium overload, such as the activation of cell death-promoting proteins and the production of free radicals. nih.gov For instance, inhibitors of Src kinases, which can potentiate NMDA receptor function, have shown neuroprotective effects in models of brain injury. nih.gov

Table 1: Neuroprotective Strategies Targeting Glutamate-Mediated Excitotoxicity

| Strategy | Mechanism of Action | Examples/Targets |

|---|---|---|

| Receptor Blockade | Directly inhibit the activation of NMDA receptors to prevent excessive Ca2+ influx. | NMDA receptor antagonists, GluN2B-selective antagonists. nih.govbiorxiv.org |

| Enhancing Glutamate Uptake | Increase the removal of glutamate from the synapse, reducing receptor activation. | Upregulating Excitatory Amino Acid Transporters (EAATs). biorxiv.orgfrontiersin.org |

| Modulating Downstream Pathways | Inhibit the cellular cascades that are triggered by excitotoxic Ca2+ overload. | Inhibitors of Src kinases, caspase inhibitors, free radical scavengers. nih.gov |

| Targeting Receptor Location | Selectively block extrasynaptic NMDA receptors that are linked to cell death signals. | Extrasynaptic NMDA receptor antagonists. biorxiv.org |

Interactions with Glutamate Transporters

Excitatory Amino Acid Transporters (EAATs)

EAATs are a family of five sodium-dependent transporters (EAAT1-5) located on the plasma membrane of both neurons and glial cells. oatext.comnih.gov Their primary function is to transport glutamate and aspartate from the synaptic cleft into the cells, a critical process for terminating the synaptic signal and preventing excitotoxicity. nih.gov Glial transporters, specifically EAAT1 (GLAST) and EAAT2 (GLT-1), are responsible for the majority of glutamate uptake in the brain. oatext.comnih.gov

The transport process is electrogenic, meaning it involves the movement of net positive charge into the cell. For each molecule of glutamate transported, three sodium ions (Na+) and one proton (H+) are co-transported, while one potassium ion (K+) is counter-transported. karger.com This process is driven by the electrochemical gradients of these ions across the membrane. pnas.org

Research using Xenopus laevis oocytes expressing different human EAAT subtypes has shown that N-acetylglutamate (NAG), a structurally similar compound, is transported by all EAATs. karger.com While direct transport studies on N-Methyl-L-glutamic acid are less common, its structural similarity to glutamate suggests it can interact with these transporters, potentially acting as a substrate or an inhibitor, thereby modulating synaptic glutamate levels. The activity of EAATs is crucial, as their inhibition or downregulation can lead to an increase in extracellular glutamate and subsequent neuronal death. nih.gov

Table 2: Subtypes and Characteristics of Excitatory Amino Acid Transporters (EAATs)

| Transporter Subtype | Primary Location | Key Characteristics |

|---|---|---|

| EAAT1 (GLAST) | Primarily glial cells (astrocytes). | High-capacity uptake, crucial for maintaining low extracellular glutamate levels. oatext.com |

| EAAT2 (GLT-1) | Predominantly glial cells (astrocytes). | Responsible for the majority of glutamate clearance in the forebrain. oatext.com |

| EAAT3 (EAAC1) | Mainly on neurons. | Appears to have specialized roles in modulating synaptic transmission at specific synapses. nih.gov |

| EAAT4 | Enriched in cerebellar Purkinje cells. | Exhibits a prominent chloride conductance in addition to transport activity. oatext.comnih.gov |

| EAAT5 | Primarily expressed in the retina. | Functions more like a glutamate-gated chloride channel than a high-capacity transporter. oatext.compnas.org |

N-Methyl-L-Glutamic Acid and Neurotransmitter Homeostasis

N-Methyl-L-glutamic acid (NMLGA) is a derivative of L-glutamic acid, the most abundant excitatory neurotransmitter in the vertebrate nervous system. wikipedia.orgwikipedia.org The precise balance, or homeostasis, between excitatory and inhibitory neurotransmission is fundamental for all aspects of brain function. This balance is primarily maintained by the interplay between the excitatory actions of glutamate and the inhibitory actions of gamma-aminobutyric acid (GABA). nih.gov Research into NMLGA reveals its significant, though primarily indirect, influence on this delicate equilibrium, stemming from its function as a potent agonist at glutamate receptors. chemimpex.com

The primary mechanism through which NMLGA impacts neurotransmitter homeostasis is by directly mimicking the action of L-glutamic acid at its receptors. chemimpex.com As a potent agonist, NMLGA can bind to and activate various glutamate receptors, thereby initiating excitatory signals in the central nervous system. This action directly perturbs the resting state of neuronal networks and challenges the homeostatic mechanisms that regulate synaptic activity.

Research findings indicate that NMLGA's interaction with glutamatergic pathways is specific. For instance, studies on rat brain cortical slices have shown that N-methyl-D,L-glutamic acid stimulates calcium (Ca2+) uptake. nih.gov The influx of calcium into neurons is a critical event that follows the activation of certain glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors, leading to downstream signaling cascades. elsevier.es However, the research also noted that the stimulatory effect of the N-methylated form was less potent than that of L-glutamic acid itself. nih.gov

Further investigation into the compound's mechanism has shown that NMLGA does not appear to significantly affect the vesicular uptake of L-glutamate. umich.edu This suggests that its primary role is not in the modulation of how glutamate is packaged into synaptic vesicles before release, but rather in its action at the postsynaptic receptors.

The influence of NMLGA extends indirectly to the GABAergic system. Glutamate serves as the direct metabolic precursor for the synthesis of GABA, a reaction catalyzed by the enzyme glutamate decarboxylase (GAD). wikipedia.orgnih.gov By modulating the activity and dynamics of the glutamatergic system, NMLGA can theoretically influence the availability of the substrate required for producing the brain's principal inhibitory neurotransmitter.

The continuous cycling of glutamate and its precursor, glutamine, between neurons and glial cells (the glutamate-glutamine cycle) is a cornerstone of neurotransmitter homeostasis, preventing excitotoxicity by clearing glutamate from the synapse. frontiersin.org By acting as a persistent agonist, NMLGA can place increased demand on this cycle as the system works to restore balance in the face of heightened excitatory input.

The detailed research findings on the interactions of N-Methyl-L-glutamic acid with key components of neurotransmitter systems are summarized in the table below.

Interactive Table: Research Findings on N-Methyl-L-Glutamic Acid's Neuropharmacological Interactions

| Target System/Process | Research Finding | Implication for Neurotransmitter Homeostasis | Reference(s) |

| Glutamate Receptors | Acts as a potent agonist, stimulating receptor activity. | Directly introduces an excitatory signal, perturbing the excitatory/inhibitory balance. | chemimpex.com |

| Neuronal Calcium Uptake | Stimulates 45Ca uptake in cortical slices, though less potently than L-glutamic acid. | Triggers intracellular signaling cascades associated with glutamate receptor activation, a key homeostatic event. | nih.gov |

| Vesicular Glutamate Transport | Shows no significant effect on the uptake of L-glutamate into synaptic vesicles. | The compound's primary mechanism is not at the level of neurotransmitter packaging. | umich.edu |

| GABAergic System | (Indirect) L-glutamic acid is the metabolic precursor to GABA. | By modulating glutamate dynamics, it has the potential to indirectly affect the synthesis of the primary inhibitory neurotransmitter. | wikipedia.orgnih.gov |

| Glutamate-Glutamine Cycle | (Indirect) Agonist activity increases the signaling load on the cycle. | Challenges the capacity of astrocytes and neurons to clear and recycle glutamate, a critical homeostatic function. | frontiersin.org |

Physiological and Pathophysiological Significance

N-Methyl-L-Glutamic Acid in Human Physiology

N-Methyl-L-glutamic acid is a derivative of glutamic acid where a methyl group is attached to the amino group. wikipedia.org While L-glutamic acid is a fundamental component in protein synthesis and the most abundant excitatory neurotransmitter in the vertebrate nervous system, the specific roles of its N-methylated form are less broadly defined in general human physiology but are understood as an intermediate in methane (B114726) metabolism. wikipedia.orgwikipedia.orgebi.ac.uk Biosynthetically, it is formed from methylamine (B109427) and glutamic acid and can be demethylated back to glutamic acid. wikipedia.org

L-glutamic acid itself is crucial for numerous bodily functions. It is considered a non-essential amino acid, meaning the body can typically synthesize it in sufficient quantities. ebi.ac.uk It plays a major role in brain development and function, including neuronal differentiation and survival. acnp.org In its anionic form, glutamate (B1630785) is responsible for the umami taste and is used as a food additive (monosodium glutamate or MSG). wikipedia.orgebi.ac.uk

Contribution to Nitrogen Balance and Ammonia (B1221849) Metabolism

L-glutamic acid, the parent compound of N-Methyl-L-glutamic acid, is central to nitrogen metabolism and maintaining the body's nitrogen balance. It functions as a key player in transamination reactions, where the amino group from other amino acids is transferred to α-ketoglutarate to form glutamate. wikipedia.org This process allows for the synthesis of non-essential amino acids and the safe disposal of excess nitrogen.

Glutamate and glutamine are pivotal in ammonia detoxification. In the brain, the formation of glutamine from glutamate is a primary mechanism for removing ammonia, a neurotoxic substance. nih.gov This process is vital for protecting the brain during conditions of hyperammonemia, which can result from impaired liver function. nih.gov The enzyme glutamate dehydrogenase (GDH) is important for ammonia fixation and maintaining amino acid homeostasis in the brain during such conditions. nih.gov

N-Methyl-L-Glutamic Acid as a Precursor for Other Biomolecules

While direct evidence for N-Methyl-L-glutamic acid as a major precursor is limited, its parent compound, L-glutamic acid, is a critical precursor for several vital biomolecules.

L-glutamic acid is the direct precursor for the synthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. wikipedia.orgebi.ac.uk This conversion is catalyzed by the enzyme glutamate decarboxylase (GAD). wikipedia.org The balance between the excitatory signals of glutamate and the inhibitory signals of GABA is essential for proper neuronal function.

L-glutamic acid is one of the three amino acid building blocks for the synthesis of glutathione (B108866) (GSH), a critical antioxidant. nih.govwikipedia.org The synthesis of glutathione involves the sequential addition of cysteine to glutamate, followed by the addition of glycine (B1666218), catalyzed by glutamate-cysteine ligase and glutathione synthetase, respectively. wikipedia.org Glutathione plays a crucial role in protecting cells from damage caused by reactive oxygen species and detoxifying harmful substances. nih.govwikipedia.org The availability of glutamate is a key factor in maintaining adequate glutathione levels. nih.gov

Gamma-Aminobutyric Acid (GABA) Synthesis

Implications in Gastrointestinal Function Regulation

Glutamatergic signaling, involving L-glutamic acid and its receptors, plays a significant role in the regulation of gastrointestinal functions. unipv.it Glutamate is involved in the communication along the brain-gut axis, which modulates both secretory and motor functions of the gut. unipv.itmdpi.com

Research indicates that glutamate receptors, including NMDA and AMPA receptors, are present in the stomach wall and are involved in regulating gastric motility and acid secretion. mdpi.comjpccr.eu Studies in rats have shown that L-glutamate can influence gastric functions. For instance, injecting L-glutamate into specific brain regions can inhibit gastric motility and promote gastric acid secretion through pathways involving NMDA receptors. frontiersin.orgnih.govresearchgate.net The enteric nervous system, which governs the function of the gastrointestinal tract, contains glutamatergic neurons that participate in the regulation of gastric reflexes, motility, and secretion. jpccr.eu

Table 1: Research Findings on L-Glutamate's Role in Gastric Function

| Experimental Model | Intervention | Observed Effect on Gastric Motility | Observed Effect on Gastric Acid Secretion | Receptor Implication |

|---|---|---|---|---|

| Rats | Injection of L-glutamate into the nucleus ambiguus | Inhibition frontiersin.orgnih.govresearchgate.net | Promotion frontiersin.orgnih.govresearchgate.net | NMDA receptors frontiersin.orgnih.gov |

| Rats | Injection of L-glutamate into the lateral hypothalamic region | - | Modulation (via increased mucosal blood flow) frontiersin.orgnih.govresearchgate.net | - |

| Rats | L-glutamate infusion | Reduction of histamine-stimulated secretion jpccr.eu | - | AMPA/KA receptors jpccr.eu |

| Rats | N-methyl-D-aspartate (NMDA) infusion | No effect on histamine-induced secretion jpccr.eu | No effect on basal secretion jpccr.eu | NMDA receptors jpccr.eu |

Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | N-Methyl-L-glutamic acid | | L-glutamic acid | | Glutamate | | Methylamine | | α-ketoglutarate | | Glutamine | | Gamma-Aminobutyric Acid (GABA) | | Glutathione (GSH) | | Cysteine | | Glycine | | N-methyl-D-aspartic acid (NMDA) | | α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) | | Kainic acid (KA) |

L-Glu-NMDA Receptor-H₂S-NMDA Receptor Pathway

The L-Glu-NMDA Receptor-H₂S-NMDA Receptor Pathway represents a complex signaling cascade where the excitatory neurotransmitter L-glutamic acid (L-Glu) initiates a sequence that involves the production of endogenous hydrogen sulfide (B99878) (H₂S), which in turn modulates the activity of N-Methyl-D-aspartate (NMDA) receptors. This pathway is crucial for various physiological functions and has been implicated in several pathophysiological conditions.

L-glutamic acid is a primary excitatory neurotransmitter in the central nervous system (CNS), playing a fundamental role in processes like learning, memory, and synaptic plasticity. frontiersin.orgacnp.org Its effects are mediated through ionotropic glutamate receptors, including NMDA receptors. wikipedia.orgmdpi.com The NMDA receptor itself is a ligand-gated ion channel that, upon activation, allows the influx of cations, most notably Ca²⁺. wikipedia.orgrupress.org This calcium influx triggers a host of intracellular signaling events. mdpi.com

Hydrogen sulfide, once known primarily for its toxicity, is now recognized as an endogenous gasotransmitter, a signaling molecule alongside nitric oxide and carbon monoxide. jneurosci.orgmdpi.com In the brain, H₂S is primarily synthesized from L-cysteine by the enzyme cystathionine (B15957) β-synthase (CBS). jneurosci.orgnih.gov

The pathway is initiated when L-glutamate binds to and activates NMDA receptors. This activation leads to an influx of Ca²⁺, which stimulates CBS to produce H₂S. nih.govnih.gov The endogenously produced H₂S then acts as a neuromodulator, influencing the function of NMDA receptors. mdpi.comnih.gov Physiological concentrations of H₂S have been shown to selectively enhance NMDA receptor-mediated currents and facilitate the induction of hippocampal long-term potentiation (LTP), a cellular mechanism underlying learning and memory. jneurosci.orgjneurosci.orgnih.gov The modulatory effect of H₂S on the NMDA receptor may occur through the activation of the cAMP/PKA signaling pathway or by interacting directly with disulfide bonds on the receptor protein. nih.govnih.gov

However, the influence of H₂S on NMDA receptors is concentration-dependent. While physiological levels are typically enhancing, higher concentrations can lead to reduced receptor activity or even neurotoxicity. mdpi.comnih.govresearchgate.net Disruptions in this pathway and in H₂S metabolism have been linked to cognitive impairments and neurodegenerative disorders. mdpi.comresearchgate.net

Recent research has also identified this pathway's role outside of synaptic plasticity, specifically in regulating autonomic functions. Studies in rats have demonstrated the existence of an L-Glu-NMDA receptor-CBS-H₂S-NMDA receptor pathway within the nucleus ambiguus of the brainstem, which is involved in controlling gastric motility and acid secretion. frontiersin.orgnih.gov Microinjections of L-Glu or an H₂S donor into this region inhibited gastric motility, and these effects were blocked by antagonists of the NMDA receptor or inhibitors of the CBS enzyme, confirming the components of the pathway. frontiersin.orgnih.gov

Detailed Research Findings

The following table summarizes key research findings on the components and effects of the L-Glu-NMDA Receptor-H₂S-NMDA Receptor Pathway.

| Component/Process | Key Research Finding | Observed Effect | Reference(s) |

| L-Glutamate (L-Glu) | Acts as the primary excitatory neurotransmitter initiating the pathway. | Activates NMDA receptors, leading to neuronal excitation and Ca²⁺ influx. | frontiersin.orgacnp.orgnih.gov |

| NMDA Receptor (Initial) | Activated by L-Glu, serves as a trigger for H₂S production. | Ca²⁺ influx through the channel stimulates cystathionine β-synthase (CBS). | wikipedia.orgnih.govnih.gov |

| Cystathionine β-synthase (CBS) | Primary enzyme responsible for endogenous H₂S production in the brain. | Synthesizes H₂S from L-cysteine in a Ca²⁺/calmodulin-dependent manner following neuronal excitation. | jneurosci.orgjneurosci.orgnih.gov |

| Hydrogen Sulfide (H₂S) | Acts as an endogenous neuromodulator. | At physiological concentrations, enhances NMDA receptor-mediated currents and facilitates long-term potentiation (LTP). | jneurosci.orgmdpi.comjneurosci.orgnih.gov |

| NMDA Receptor (Modulation) | The target of H₂S modulation, completing the feedback loop. | H₂S can potentiate receptor function via the cAMP-PKA pathway or direct interaction with the receptor's redox sites. | mdpi.comnih.govnih.gov |

| Gastric Function Regulation | The pathway is present in the nucleus ambiguus. | Microinjection of L-Glu or NaHS (an H₂S donor) inhibits gastric motility and promotes gastric acid secretion, an effect blocked by NMDA receptor antagonists or CBS inhibitors. | frontiersin.orgnih.govresearchgate.net |

| Synaptic Plasticity | The pathway is integral to processes like LTP in the hippocampus. | H₂S facilitates the induction of LTP, suggesting a role in learning and memory. | jneurosci.orgmdpi.comnih.govjst.go.jp |

| Pathophysiology | Dysregulation of H₂S metabolism and this pathway is implicated in disease. | Imbalances can contribute to cognitive deficits and neurodegenerative conditions. | mdpi.comnih.govresearchgate.net |

Synthetic Methodologies and Bioproduction Research

Chemical Synthesis Approaches for N-Methyl-L-Glutamic Acid

The chemical synthesis of N-methylated amino acids, including N-Methyl-L-glutamic acid, predominantly follows three main strategies. frontiersin.orgnih.gov These methods, while effective to varying degrees, are often hampered by issues such as low yields, the potential for over-alkylation, and incomplete stereochemical control. frontiersin.orgnih.gov

Reductive amination is a principal method for synthesizing N-methylated amino acids. nih.govfrontiersin.org This process involves the reaction of a carbonyl group, typically from an aldehyde or ketone, with an amine to form an intermediate imine. wikipedia.org This imine is then reduced to the corresponding amine. wikipedia.org In the context of N-Methyl-L-glutamic acid synthesis, this would typically involve the reductive amination of α-ketoglutarate with methylamine (B109427). wikipedia.org While widely used, this approach can be limited by the need for specific reducing agents and control over reaction conditions to ensure selectivity. nih.govwikipedia.org

A significant strategy for N-methylation involves the formation and subsequent reductive cleavage of 5-oxazolidinone (B12669149) intermediates. frontiersin.orggoogle.com This route has been applied to the synthesis of all 20 common L-α-amino acids. google.com The process begins with the cyclization of a protected amino acid to form the oxazolidinone ring. google.com This intermediate is then subjected to reductive ring-opening to yield the N-methylated amino acid. google.comscispace.com A well-known method, developed by Freidinger et al., employs trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) for this reductive cleavage. google.comscispace.com This approach offers a versatile pathway to N-methyl derivatives, including that of glutamic acid. google.com

Direct methylation of the amino group of glutamic acid is another synthetic route. frontiersin.orgsmolecule.com This method utilizes various methylating agents, such as methyl iodide or dimethyl sulfate, typically in the presence of a base. smolecule.comgoogle.com However, controlling the reaction to achieve selective mono-N-methylation is a significant challenge, as is the potential for racemization of the chiral center. frontiersin.orgnih.gov The use of highly toxic reagents is another drawback of some direct methylation procedures. google.com

A recurring theme in the chemical synthesis of N-methylated amino acids is the difficulty in controlling stereochemistry and preventing multiple alkylations. frontiersin.org Chemical methods can result in incomplete stereoselectivity, yielding mixtures of enantiomers which can be difficult to separate. researchgate.netnih.gov Furthermore, the amino group can be methylated more than once, leading to the formation of dimethylated byproducts and reducing the yield of the desired mono-methylated product. frontiersin.org These challenges underscore the need for more selective and sustainable production methods.

Use of Methylating Reagents

Biotechnological Production of N-Methyl-L-Glutamic Acid

Biotechnological approaches, particularly through the metabolic engineering of microorganisms, are emerging as a powerful and sustainable alternative to chemical synthesis. frontiersin.orgnih.gov These methods can overcome the limitations of stereoinselectivity and the use of hazardous chemicals associated with traditional synthesis. researchgate.net

Significant progress has been made in the fermentative production of N-Methyl-L-glutamic acid (also referred to as N-methylglutamate or NMeGlu) by engineering robust microbial hosts like Pseudomonas putida. frontiersin.org The strain P. putida KT2440, which is generally recognized as safe, has been successfully engineered for this purpose. frontiersin.orgresearchgate.net

Researchers have engineered P. putida KT2440 to produce N-methylglutamate from simple carbon sources like glycerol (B35011) and monomethylamine. frontiersin.org This was achieved by introducing heterologous enzymes from the methylotrophic bacterium Methylobacterium extorquens. frontiersin.org Specifically, genes for γ-glutamylmethylamide synthetase (GMAS) and N-methylglutamate synthase (NMGS) were expressed in P. putida. frontiersin.org The engineering of precursor supply pathways and the optimization of cultivation conditions were crucial for enhancing production. frontiersin.org

In shake flask cultures using a minimal medium with glycerol and monomethylamine, the engineered strain accumulated approximately 3.9 g/L of N-methylglutamate within 48 hours. frontiersin.org Further process optimization in a fed-batch cultivation process led to a significantly higher titer. frontiersin.org

Table 1: Fed-Batch Fermentation Results for N-Methyl-L-Glutamic Acid Production by Engineered P. putida

| Parameter | Value |

|---|---|

| Strain | Engineered Pseudomonas putida KT2440 |

| Final Titer | 17.9 g/L |

| Cultivation Time | 107 hours |

| Volumetric Productivity | 0.13 g L⁻¹ h⁻¹ |

| Yield (from glycerol) | 0.11 g/g |

Data sourced from a fed-batch cultivation study aimed at optimizing N-methylglutamate production. frontiersin.org

This biotechnological approach not only provides a route to high titers of N-Methyl-L-glutamic acid but also does so from renewable feedstocks, highlighting the potential of metabolic engineering for the sustainable production of specialized amino acids. frontiersin.orgresearchgate.net

Fermentative Production from Renewable Carbon Sources

The production of N-methylated amino acids, including N-Methyl-L-glutamic acid (NMeGlu), through biotechnological methods represents a significant advancement over traditional chemical synthesis, which can be limited by factors such as incomplete stereoselectivity and the use of hazardous chemicals. frontiersin.org Microbial fermentation is increasingly viewed as a sustainable alternative for producing various chemicals from renewable feedstocks like sugars, glycerol, and lignocellulosic biomass, thereby reducing reliance on fossil fuels. frontiersin.org

Recent research has focused on engineering microorganisms to serve as efficient cell factories for these compounds. nih.govresearchgate.net One notable success is the metabolic engineering of Pseudomonas putida KT2440, a bacterium recognized as safe, for the fermentative production of N-Methyl-L-glutamic acid from simple, renewable carbon sources and monomethylamine. frontiersin.org In this process, heterologous enzymes from Methylobacterium extorquens were introduced into P. putida. frontiersin.org

Initial experiments in shake flask cultures using a minimal medium containing glycerol and monomethylamine yielded approximately 3.9 g/L of N-Methyl-L-glutamic acid within 48 hours. frontiersin.org To enhance production, a fed-batch cultivation process was developed, which resulted in a significantly higher titer of 17.9 g/L. frontiersin.org This demonstrates the viability of producing NMeGlu via fermentation from glycerol, an inexpensive and renewable feedstock. frontiersin.org

While much of the foundational work in this area has been with Corynebacterium glutamicum for producing primary amino acids like L-glutamate and L-lysine, this organism has also been engineered for N-methylated amino acid production. nih.govuminho.ptfrontiersin.org For instance, engineered C. glutamicum has been used to produce N-methyl-L-alanine from glucose at high titers, showcasing the potential of this platform for various N-methylated amino acids. nih.gov The strategies for bioproduction often involve one of three main routes: the partial transfer of methylamine catabolism, S-adenosyl-L-methionine dependent alkylation, or the reductive methylamination of 2-oxoacids. nih.govresearchgate.netresearcher.life

Table 1: Fermentative Production of N-Methyl-L-glutamic acid

| Microorganism | Substrate | Cultivation Method | Product Titer | Reference |

|---|---|---|---|---|

| Recombinant Pseudomonas putida KT2440 | Glycerol, Monomethylamine | Shake Flask | 3.9 g/L | frontiersin.org |

| Recombinant Pseudomonas putida KT2440 | Glycerol, Monomethylamine | Fed-Batch Fermentation | 17.9 g/L | frontiersin.org |

Development of N-Methylated Amino Acids for Peptidomimetics

Enhanced Proteolytic Stability

A major obstacle for peptide-based therapeutics is their rapid degradation by proteases in the body. nih.gov N-methylation of the peptide backbone provides a powerful defense against this enzymatic breakdown. researchgate.netbenthamdirect.com The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases and can disrupt the specific backbone conformation required for the enzyme to bind and cleave the peptide bond. mdpi.com

This modification dramatically increases the stability of the peptide. merckmillipore.com For example, N-methylation of an amide bond adjacent to a known cleavage site can confer significant resistance to enzymatic degradation. mdpi.com Research has demonstrated substantial increases in proteolytic resistance through this method. In one study, systematically replacing amino acids with their N-methyl analogs in a G-protein-binding peptide resulted in a dramatic increase in its half-life when exposed to the protease trypsin. nih.gov The stability increased from 72-fold to over 1000-fold depending on the position of the N-methylated residue. nih.gov Similarly, another study found that the N-methylation of a single isoleucine residue in an endothelin receptor antagonist increased its half-life in rat intestinal perfusate from 10.6 minutes to 538 minutes. mdpi.com This enhanced stability is a critical factor for developing viable peptide drugs. nih.gov

Table 2: Effect of N-Methylation on Proteolytic Half-Life

| Peptide | Modification | Half-Life vs. Trypsin (min) | Fold Increase in Stability | Reference |

|---|---|---|---|---|

| DKLYWWEFL | Unmodified | ~2 | - | nih.gov |

| DKLYWWEFL | N-Me-K | 144 | ~72x | nih.gov |

| DKLYWWEFL | N-Me-L | >2000 | >1000x | nih.gov |

Improved Membrane Permeability

Poor membrane permeability is another significant challenge that often limits the oral bioavailability and intracellular targeting of peptide drugs. nih.govresearchgate.net N-methylation is a widely used strategy to overcome this barrier. frontiersin.orgnih.gov The introduction of a methyl group on the amide nitrogen removes the hydrogen bond donor (N-H) capability of that position. prismbiolab.com This modification increases the lipophilicity of the peptide and, crucially, can promote a "closed" conformation where polar groups are shielded by intramolecular hydrogen bonds. researchgate.netoup.com This chameleon-like behavior allows the peptide to better navigate the hydrophobic environment of the cell membrane. oup.com

Studies using Parallel Artificial Membrane Permeability Assays (PAMPA), which measure passive diffusion, consistently show that N-methylated peptides are significantly more permeable than their non-methylated precursors. nih.gov For instance, partially N-methylated cyclic hexapeptides have shown markedly higher diffusion rates in PAMPA tests compared to the parent compounds. nih.gov In some cases, this enhanced permeability translates directly to improved oral bioavailability; one study reported that a tri-N-methylated cyclic peptide achieved 10% oral bioavailability, a significant improvement for a peptide of its class. nih.gov Another designed N-methylated peptide showed a remarkable oral bioavailability of 33% in a rat model, validating the strategy of using N-methylation to create more drug-like, permeable peptides. pnas.org

Table 3: Impact of N-Methylation on Membrane Permeability

| Peptide Scaffold | N-Methylation Status | Permeability Assay | Result | Reference |

|---|---|---|---|---|

| Cyclic Hexapeptide 1 | Non-methylated | PAMPA | Low Permeability | nih.gov |

| Cyclic Hexapeptide 3 | Partially N-methylated derivative of 1 | PAMPA | Significantly More Permeable | nih.gov |

| Leucine-rich Peptide 15 | Designed N-methylation | Caco-2 Assay | 21 x 10-6 cm/s | pnas.org |

| Leucine-rich Peptide 1 | Non-methylated counterpart of 15 | Caco-2 Assay | 1 x 10-6 cm/s | pnas.org |

Prolonged Peptide Half-Lives

The direct consequence of enhanced proteolytic stability is a prolonged in vivo half-life, which is a critical attribute for a therapeutic agent. frontiersin.orgmerckmillipore.com By resisting enzymatic degradation, N-methylated peptides can circulate in the body for longer periods, allowing for sustained biological activity and potentially reducing the required dosing frequency. nih.govmdpi.com The increased stability against proteases is a primary contributor to this extended duration of action. merckmillipore.comresearchgate.net

The improvements can be substantial. As noted previously, the strategic N-methylation of a single amino acid in an endothelin receptor antagonist led to a 50-fold increase in its metabolic half-life in an ex vivo model using rat intestinal perfusate (from 10.6 min to 538 min). mdpi.com This demonstrates that even minimal modifications can have a profound impact on the peptide's persistence. The development of peptide analogs with longer half-lives is essential for their practical application as clinical drugs. mdpi.com Therefore, N-methylation stands out as a reliable and effective method for extending the therapeutic window of peptide-based drugs. frontiersin.orgnih.gov

Advanced Analytical Methodologies for N Methyl L Glutamic Acid

Chromatographic Techniques for Detection and Quantification

Chromatographic techniques are fundamental for the separation and analysis of N-Methyl-L-glutamic acid from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed for this purpose. nih.govresearchgate.netresearchgate.nete-tarjome.comscirp.orgsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of amino acids and their derivatives, including N-Methyl-L-glutamic acid. nih.govresearchgate.netscirp.org It offers high resolution and sensitivity, making it suitable for complex biological samples. nih.gove-tarjome.com

Due to the fact that most amino acids are not chromophoric or fluorescent, derivatization is often necessary to enable their detection by UV-Vis or fluorescence detectors. myfoodresearch.com This process involves reacting the analyte with a derivatizing agent to produce a derivative that is easily detectable. actascientific.com

Several derivatizing agents are used for the analysis of N-methylated amino acids. nih.gov A one-step derivatization procedure using the chiral reagent N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2), an analog of Marfey's reagent, has been reported for the determination of acidic D-amino acids and their N-methyl derivatives. nih.govnih.gov This method allows for detection levels as low as 5–10 picomoles. nih.govnih.gov The resulting diastereomers are separated on an ODS-Hypersil column with a TFA/water–TFA/MeCN eluent and detected by UV absorption at 340 nm. nih.govnih.gov

Another common approach involves pre-column derivatization with o-phthaldialdehyde (OPA) along with a thiol, which is effective for primary amino acids. actascientific.comlcms.cz For secondary amino acids like N-Methyl-L-glutamic acid, reagents such as 9-fluorenylmethyl-chloroformate (FMOC) are used. actascientific.comnih.gov A two-step method can be employed where primary amino acids are first reacted with OPA, followed by the reaction of secondary amino acids with FMOC. actascientific.com

Table 1: Common Derivatizing Agents for HPLC Analysis of Amino Acids

| Derivatizing Agent | Abbreviation | Target Amino Acids | Detection Method |

|---|---|---|---|

| N-α-(5-fluoro-2,4-dinitrophenyl)-(D or l)-valine amide | FDNP-Val-NH2 | Primary and Secondary | UV |

| o-phthaldialdehyde | OPA | Primary | Fluorescence |

| 9-fluorenylmethyl-chloroformate | FMOC | Secondary | Fluorescence |

| Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide | FDAA | Primary and Secondary | UV |

| 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate | GITC | Primary and Secondary | UV |

This table summarizes common derivatizing agents used in the HPLC analysis of amino acids, including N-methylated forms.

The separation of enantiomers (D- and L-isomers) and N-methyl derivatives is a critical aspect of amino acid analysis. nih.gov Chiral stationary phases (CSPs) or pre-column derivatization with a chiral reagent are the two main approaches for this separation. nih.gov

Using a chiral derivatizing agent like FDNP-D-Val-NH2 allows for the formation of diastereomers that can be separated on a standard reversed-phase column, such as an ODS-Hypersil column. nih.gov This method has been successfully used to resolve the enantiomers of N-methyl-glutamic acid (NMDG and NMLG). nih.govresearchgate.net The elution order of the enantiomers can be reversed by using the other enantiomer of the derivatizing agent, FDNP-L-Val-NH2. nih.gov

Automated two-step column-switching HPLC systems have also been developed. These systems first separate N-methyl aspartates from primary amino acids and then resolve the NMDA and NMLA derivatives on a chiral column after reaction with a fluorescent reagent like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). nih.gov

The accurate determination of N-Methyl-L-glutamic acid in biological matrices is essential for understanding its physiological roles. nih.gov HPLC methods, particularly those involving derivatization, have been successfully applied to various biological samples, including brain tissues and marine organisms. nih.govresearchgate.net

A significant advantage of the FDNP-Val-NH2 derivatization method is that it does not require the pre-treatment of tissue samples with OPA to remove interfering primary amino acids. nih.govnih.gov This simplifies the sample preparation process and improves the recovery of N-methyl amino acids. nih.gov This method has been used to detect N-methyl-D-glutamate (NMDG) in the mantle of the mollusk Scapharca broughtonii and in various tissues of the octopus, including the brain and optical lobe. nih.govresearchgate.net

For quantitative analysis in mouse brain tissues, a chiral LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode has been developed for the simultaneous determination of free D-Asp, L-Asp, and N-methyl-D-aspartate. researchgate.netnih.gov This method demonstrated good linearity and achieved low limits of detection (LOD) and quantification (LOQ). nih.gov

Table 2: HPLC-Based Detection of N-Methylated Glutamic Acid in Biological Samples

| Biological Sample | Analytical Method | Compound Detected | Key Finding |

|---|---|---|---|

| Octopus Brain, Optical Lobe | HPLC with FDNP-Val-NH2 derivatization | N-methyl-D-aspartate (NMDA) | Confirmed the presence of NMDA. nih.govresearchgate.net |

| Mollusk (Scapharca broughtonii) Mantle | HPLC with FDNP-Val-NH2 derivatization | N-methyl-D-glutamate (NMDG) | Confirmed the presence of both NMDA and NMDG. nih.govresearchgate.net |

This table highlights the application of HPLC techniques for the analysis of N-methylated amino acids in different biological tissues.

Separation of Enantiomers and N-Methyl Derivatives

Gas Chromatography (GC)

Gas chromatography is another technique that can be used for the analysis of amino acids, though it is generally less common than HPLC for this purpose. researchgate.netsigmaaldrich.com A major requirement for GC analysis of amino acids is derivatization to increase their volatility. researchgate.netsigmaaldrich.com Silylation is a common derivatization technique where active hydrogens are replaced with a nonpolar moiety. researchgate.net Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form stable tert-butyl dimethylsilyl (TBDMS) derivatives. researchgate.netsigmaaldrich.com

Spectroscopic Methods

Spectroscopic methods provide valuable information about the structure and concentration of molecules. For N-Methyl-L-glutamic acid, various spectroscopic techniques are utilized.

Infrared (IR) spectroscopy of N-methylglutamic acid shows absorptions indicative of its zwitterionic form in the solid state. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. The ¹H NMR spectrum of L-glutamic acid provides characteristic peaks for its different protons. researchgate.net While specific ¹H NMR data for N-Methyl-L-glutamic acid is available, detailed assignments are often part of comprehensive structural studies. chemicalbook.comresearchgate.net The ¹³C NMR spectrum is also used for characterization. nih.gov

Mass Spectrometry (MS), often coupled with a chromatographic separation technique like LC or GC, is essential for determining the molecular weight and fragmentation pattern of analytes. researchgate.netnih.gov In the analysis of N-methyl-D-aspartate in mouse brain tissue, LC-MS/MS was used with specific precursor and product ions for quantification and identification. researchgate.netnih.gov For instance, the transition of 148.0 > 88.0 was used for the quantification of NMDA. researchgate.netnih.gov

Raman spectroscopy has also been applied to study L-glutamic acid and related compounds, providing information on their vibrational modes. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| N-Methyl-L-glutamic acid |

| N-methyl-D-glutamate |

| N-methyl-L-aspartate |

| N-methyl-D-aspartate |

| Glutamic acid |

| D-Aspartic acid |

| L-Aspartic acid |

| N-α-(5-fluoro-2,4-dinitrophenyl)-(D or l)-valine amide |

| o-phthaldialdehyde |

| 9-fluorenylmethyl-chloroformate |

| Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide |

| 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester |

| 4-fluoro-7-nitro-2,1,3-benzoxadiazole |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide |

| Trifluoroacetic acid |

| Acetonitrile |

| Methylamine (B109427) |

| Ninhydrin |

| Phenol |

| Hydrochloric acid |

| Sodium disulfite |

| Norleucine |

| Threonine |

| Serine |

| Methionine |

| Lysine |

| Arginine |

| Phenylalanine |

| Tyrosine |

| Isoleucine |

| β-methoxytyrosine |

| 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| Cyclohexylalanine |

| Glycine (B1666218) |

| Alanine |

| Leucine |

| Proline |

| Valine |

| Cysteine |

| Histidine |

| Tryptophan |

| Asparagine |

| Glutamine |

| Taurine |

Electrochemical and Electrophoretic Approaches

Electrochemical methods offer sensitive detection of L-glutamic acid and its derivatives. Voltammetry, for instance, has been used to study the electrochemical behavior of L-glutamate on modified carbon electrodes. researchgate.net A study on a gold-modified carbon-containing electrode identified an analytical signal for glutamate (B1630785) reduction at a potential of -0.8V in a pH 9.19 solution. researchgate.net The reduction was found to be irreversible and diffusion-controlled. researchgate.net Another approach involves the electropolymerization of glutamic acid on a graphene paste electrode, creating a biosensor for other compounds. nih.gov This method utilizes the free α-carboxyl groups of the poly-glutamic acid film to interact with target molecules. nih.gov

Capillary electrophoresis (CE) is a powerful technique for separating amino acids, including N-Methyl-L-glutamic acid and its parent compound, L-glutamic acid. oup.comcreative-proteomics.comacs.org CE can be coupled with various detectors, such as UV, fluorescence, and mass spectrometry (MS), to achieve high sensitivity and selectivity. creative-proteomics.com For the analysis of neutral sugars and amino acids, a background electrolyte (BGE) of benzoate (B1203000) and a surfactant like myristoyltrimethylammonium bromide (MTAB) can be used. oup.com To enhance the resolution for simultaneous analysis, a longer capillary and increased BGE concentration and voltage may be employed. oup.com Chiral separation of amino acid enantiomers, which is crucial due to their different biological roles, is a key application of CE. creative-proteomics.comrsc.org For instance, D-glutamate acts as a neurotransmitter, highlighting the need for enantioselective detection methods. rsc.org

A study demonstrated the resolution of acidic amino acid enantiomers, including D- and L-glutamic acid, using a background electrolyte of sodium tetraborate (B1243019) and γ-cyclodextrin. acs.org

Biosensor and Flow Injection Analysis (FIA) Applications

Biosensors for L-glutamic acid often utilize the enzyme L-glutamate oxidase (GluOx), which is highly specific to its substrate. nih.govmdpi.com Amperometric biosensors are commonly constructed by immobilizing GluOx onto a platinum electrode. nih.govmdpi.com The sensor detects the hydrogen peroxide produced during the enzymatic conversion of L-glutamate to alpha-ketoglutarate. mdpi.com To improve sensor performance and block electroactive interference, materials like electropolymerized o-phenylenediamine (B120857) or nitrogen-modified graphene oxide can be incorporated. nih.govmdpi.com These biosensors have demonstrated high sensitivity, with limits of detection in the micromolar range, and fast response times. nih.gov

Flow Injection Analysis (FIA) is a versatile and automated technique that can be coupled with various detectors for the determination of amino acids. researchgate.netakjournals.com In one FIA method, amino acids are passed through a packed reactor containing copper(II) oxide (CuO), and the resulting products are detected by UV spectrophotometry. researchgate.net FIA can also be integrated with immobilized enzyme reactors. For instance, L-glutamate can be determined by monitoring the formation of NADH in a glutamate dehydrogenase reaction, with detection limits in the picomole range. nih.gov Another FIA approach for the specific quantification of glutamic acid involves its thermal conversion to pyroglutamic acid, which is then derivatized and measured fluorometrically. mdpi.com

The following table summarizes the performance of a multisyringe flow injection analysis (MSFIA) system for pyroglutamic acid.

| Parameter | Value |

| Linearity Range | 1 - 100 µM |

| Correlation Coefficient (R²) | 0.999 |

| Relative Standard Deviation (RSD) | 4.66% (at 50 µM) |

| Limit of Detection (LOD) | 1.3 µM |

| Limit of Quantification (LOQ) | 4.4 µM |

This data is based on the analysis of pyroglutamic acid, which is formed from the thermal conversion of glutamic acid. mdpi.com